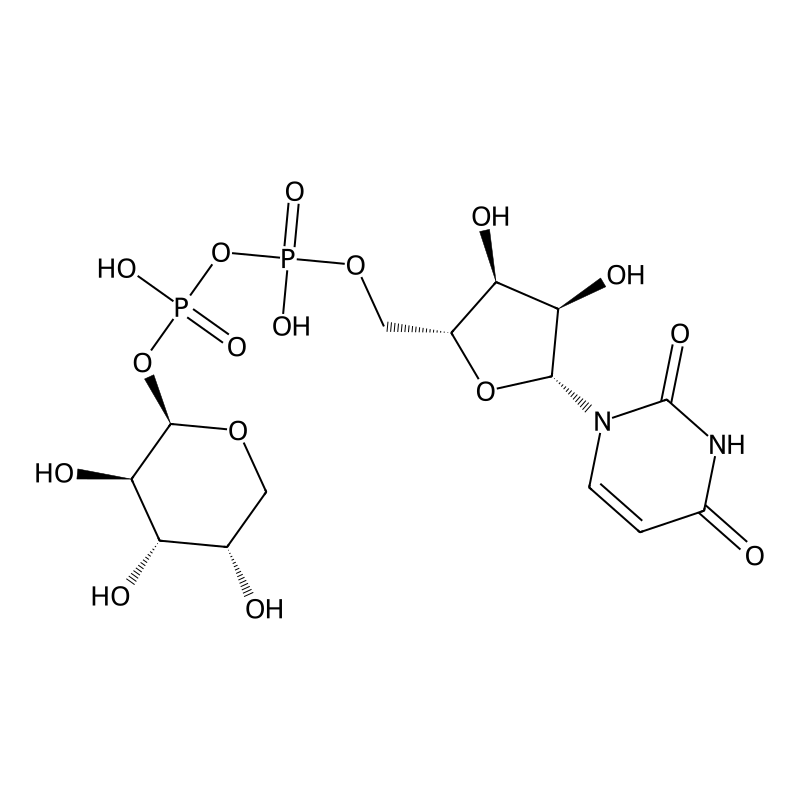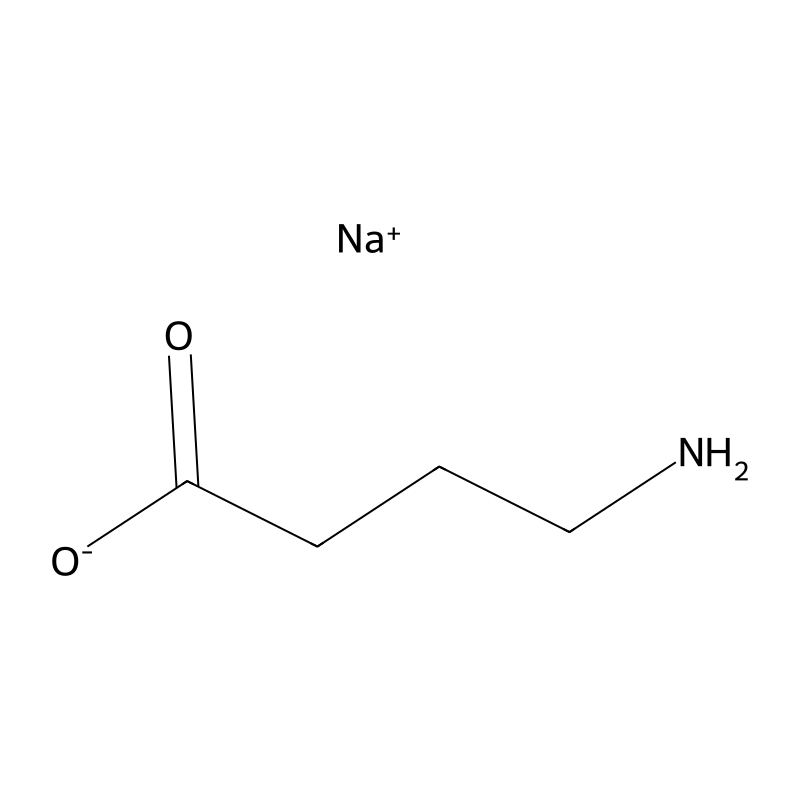5-Chloro-2-thienylzinc bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Chloro-2-thienylzinc bromide is an organozinc compound. Organozinc compounds are a class of chemicals that contain a zinc-carbon bond. They are valuable reagents in organic synthesis due to their ability to react with a variety of organic molecules [Source: ACS Organic Chemistry Portal "Organozinc Compounds" ].
Here are some specific scientific research applications of 5-Chloro-2-thienylzinc bromide:
Synthesis of heterocyclic compounds
5-Chloro-2-thienylzinc bromide can be used as a building block in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon in their rings. These heterocyclic compounds have a wide range of applications in medicinal chemistry and materials science [Source: ScienceDirect "Recent advances in the Negishi cross-coupling reaction of alpha-haloaryl and alpha-haloheteroaryl zinc reagents" ].
Negishi coupling reaction
5-Chloro-2-thienylzinc bromide can be used as a nucleophilic coupling partner in the Negishi coupling reaction. The Negishi coupling reaction is a powerful tool for forming carbon-carbon bonds between organic molecules [Source: Royal Society of Chemistry "Negishi coupling" ].
5-Chloro-2-thienylzinc bromide is an organozinc compound characterized by the molecular formula C₄H₂BrClSZn. It is typically encountered as a solution in tetrahydrofuran (THF) and is known for its reactivity in various organic synthesis applications, particularly in cross-coupling reactions. This compound contains both chlorine and bromine substituents on a thiophene ring, making it a versatile reagent in the formation of carbon-carbon bonds, especially in the presence of palladium catalysts during reactions like the Suzuki-Miyaura coupling .
5-Chloro-2-thienylzinc bromide primarily participates in substitution reactions, particularly in cross-coupling processes. The major types of reactions include:
- Suzuki-Miyaura Coupling: This reaction involves coupling an organoboron compound with the organozinc reagent to form biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
- Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation to yield various products or reduction to form different reduced species.
- Transmetalation: In the context of cross-coupling reactions, it transfers the thienyl group to a palladium catalyst, facilitating further reactions .
While specific biological activities of 5-chloro-2-thienylzinc bromide are not extensively documented, organozinc compounds have been noted for their potential roles in medicinal chemistry. They can act as intermediates in the synthesis of biologically active molecules. The thiophene moiety itself is often associated with various biological activities, including antimicrobial and anti-inflammatory properties. Further studies would be necessary to elucidate specific biological interactions of this compound .
The synthesis of 5-chloro-2-thienylzinc bromide typically involves the reaction of 5-chloro-2-thiophenyl bromide with zinc in a suitable solvent like THF. The general procedure includes:
- Preparation: In a dry flask, introduce active zinc.
- Addition: Cannulate 5-chloro-2-thiophenyl bromide into the flask at room temperature.
- Stirring: Stir the mixture for approximately one hour.
- Isolation: The resulting solution contains 5-chloro-2-thienylzinc bromide, ready for subsequent reactions.
This method can be scaled for industrial production while ensuring high yield and purity under controlled conditions .
5-Chloro-2-thienylzinc bromide is primarily utilized in:
- Organic Synthesis: It serves as a key reagent in forming carbon-carbon bonds through cross-coupling reactions.
- Pharmaceutical Development: Its role as an intermediate facilitates the synthesis of complex molecules with potential therapeutic applications.
- Material Science: It may be employed in creating functionalized materials with specific electronic or optical properties .
Several compounds share structural or functional similarities with 5-chloro-2-thienylzinc bromide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-2-thienylzinc bromide | C₄H₂Br₂SZn | Similar reactivity but with a bromine substituent |
| 2-Chlorophenyl zinc bromide | C₆H₄ClZnBr | Used in similar cross-coupling reactions |
| 5-Chloro-2-methoxyphenylzinc bromide | C₈H₈ClZnBr | Contains methoxy group; used for different coupling applications |
| 6-Chloro-2-pyridylzinc bromide | C₆H₄ClN₂ZnBr | Pyridine ring offers different reactivity patterns |
Uniqueness
The uniqueness of 5-chloro-2-thienylzinc bromide lies in its specific combination of halogen substituents on a thiophene ring, which enhances its reactivity profile and utility in organic synthesis compared to other similar compounds. Its ability to participate effectively in cross-coupling reactions makes it a valuable reagent for chemists seeking to construct complex molecular architectures .








